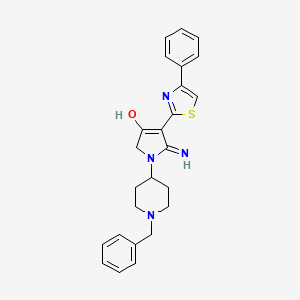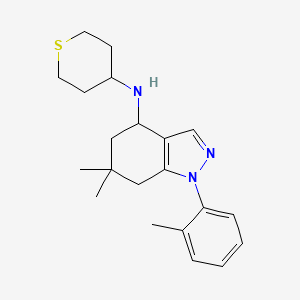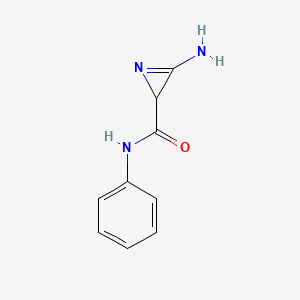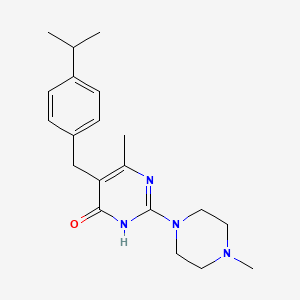![molecular formula C22H19N3O2 B6056575 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as BISA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of BISA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BISA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease, BISA has been shown to inhibit the formation of amyloid-beta plaques by reducing the levels of beta-secretase, an enzyme involved in the formation of the plaques. BISA's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
BISA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BISA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BISA has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BISA in lab experiments is its potent biological activity, which makes it a potential candidate for the development of new therapeutics. BISA's synthetic nature also allows for the production of large quantities of the compound, which is essential for conducting extensive studies. However, one of the limitations of using BISA in lab experiments is its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for the study of BISA. One potential direction is the development of BISA-based therapeutics for cancer and neurodegenerative diseases. Another potential direction is the exploration of BISA's antimicrobial activity for the development of new antibiotics. Further studies are also needed to fully understand the mechanism of action of BISA and its potential side effects.
Conclusion:
In conclusion, BISA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA has been studied for its potential use in cancer research, neurodegenerative diseases, and infectious diseases. BISA's potent biological activity makes it a potential candidate for the development of new therapeutics, but its potential toxicity requires careful handling and dosing. Further studies are needed to fully understand the mechanism of action of BISA and its potential side effects.
Synthesemethoden
BISA can be synthesized through a multi-step process involving the reaction of 2-methylphenol, 1,3-dibromo-2-propanol, and 2-aminobenzimidazole. The reaction mixture is then subjected to various purification steps to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BISA has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BISA has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. BISA has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques, a hallmark of the disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-2-5-12-20(15)27-14-21(26)23-17-9-6-8-16(13-17)22-24-18-10-3-4-11-19(18)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOXHNEDOEYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6056507.png)
![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)
![3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid](/img/structure/B6056520.png)


![3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)propanamide](/img/structure/B6056539.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056555.png)
![2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}pyrazine](/img/structure/B6056556.png)
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)